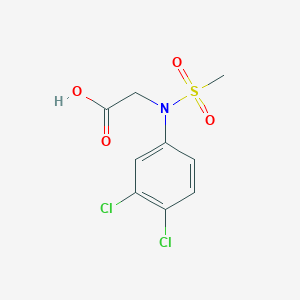

N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichloro-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO4S/c1-17(15,16)12(5-9(13)14)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAFGALHLGHLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine typically involves the reaction of 3,4-dichloroaniline with methylsulfonyl chloride to form N-(3,4-dichlorophenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, possibly incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may target the dichlorophenyl group or the sulfonyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the dichlorophenyl ring.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituted Phenyl Ring Variants

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine (CAS: 353502-16-6)

- Molecular Formula: C₁₁H₁₅NO₄S

- Molecular Weight : 257.31 g/mol

- Key Differences: Substitution Pattern: 3,5-dimethylphenyl vs. 3,4-dichlorophenyl. Impact: Methyl groups are electron-donating, reducing electrophilicity compared to chlorine. This likely decreases biological activity but improves solubility in non-polar environments .

N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS: 884987-17-1)

- Molecular Formula: C₁₅H₁₂Cl₂NO₄S

- Key Differences :

Functional Group Modifications

Methyl N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycinate (CAS: 432007-40-4)

- Molecular Formula: C₁₀H₁₁Cl₂NO₄S

- Molecular Weight : 312.17 g/mol

- Key Differences: Esterification: Carboxylic acid converted to methyl ester. The molecular weight increases by ~14 g/mol compared to the parent compound .

N-(4-Chlorophenyl)-N-((3,4-dimethoxyphenyl)sulfonyl)glycine (CAS: 713501-82-7)

- Molecular Formula: C₁₆H₁₆ClNO₆S

- Molecular Weight : 385.80 g/mol

- Key Differences: Substituents: 4-chlorophenyl and 3,4-dimethoxyphenylsulfonyl groups. The larger molecular weight suggests higher metabolic stability .

Structural Analogs with Reduced Halogenation

N-(3-Methylphenyl)-N-(methylsulfonyl)glycine (CAS: 363571-47-5)

Table 1: Key Properties of N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine and Analogs

| Compound (CAS) | Molecular Weight (g/mol) | Substituents | Solubility Trends | Potential Applications |

|---|---|---|---|---|

| 431979-36-1 (Parent) | 298.13 | 3,4-dichlorophenyl, methylsulfonyl | Low (hydrophobic) | Agrochemicals, Pharmaceuticals |

| 353502-16-6 (3,5-Dimethyl) | 257.31 | 3,5-dimethylphenyl | Moderate (non-polar solvents) | Research intermediates |

| 432007-40-4 (Methyl Ester) | 312.17 | Methyl ester | High (lipophilic) | Prodrug development |

| 713501-82-7 (4-Chloro-dimethoxy) | 385.80 | 4-chloro, 3,4-dimethoxy | Moderate (polar solvents) | Enzyme inhibitors |

| 884987-17-1 (2,3-Dichloro-4-methyl) | 354.23 | 2,3-dichlorophenyl, 4-methyl | Low | Experimental agrochemicals |

Biological Activity

N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine, also known as a selective herbicide, has garnered attention for its biological activity, particularly in the context of plant growth regulation and potential implications in human health. This compound is primarily recognized for its role as an herbicide targeting specific pathways in plants. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group and a methylsulfonyl moiety attached to a glycine backbone. This structure is crucial for its biological activity.

Chemical Formula

- Molecular Formula : C₉H₈Cl₂N₂O₄S

- Molecular Weight : 293.14 g/mol

The primary mechanism of action for this compound involves the inhibition of amino acid synthesis in plants, particularly through the interference with the shikimic acid pathway. This pathway is essential for the biosynthesis of aromatic amino acids, which are critical for protein synthesis and plant growth.

Herbicidal Activity

Research indicates that this compound exhibits significant herbicidal activity against a variety of broadleaf weeds. Its effectiveness is attributed to:

- Selective Targeting : It selectively inhibits the growth of susceptible plant species while being less harmful to crops.

- Application Rates : Effective application rates range from 0.5 to 2 kg/ha depending on the target species and environmental conditions.

Toxicological Studies

Toxicological assessments have demonstrated that while this compound is effective as a herbicide, it also raises concerns regarding potential human health effects. Studies indicate:

- Acute Toxicity : Low acute toxicity in mammals with an LD50 greater than 2000 mg/kg.

- Chronic Exposure : Long-term exposure studies are necessary to fully understand potential carcinogenic or reproductive effects.

Environmental Impact

The environmental impact of this compound has been evaluated through various studies:

- Soil Persistence : The compound has a moderate persistence in soil, with half-lives ranging from 30 to 90 days depending on soil type and microbial activity.

- Water Solubility : It has low water solubility, which reduces the risk of leaching into groundwater.

Case Study 1: Efficacy in Agricultural Settings

A study conducted in agricultural fields demonstrated that this compound effectively controlled weed populations without significant adverse effects on crop yield. The study highlighted:

- Weed Control Rate : Achieved over 90% control of target weed species.

- Crop Tolerance : Minimal phytotoxicity observed on treated crops.

Case Study 2: Human Health Risk Assessment

A comprehensive risk assessment was performed to evaluate the potential health risks associated with exposure to this compound among agricultural workers. Key findings included:

- Exposure Levels : Estimated exposure levels were below established safety thresholds.

- Risk Mitigation Strategies : Recommended use of protective equipment during application to minimize dermal exposure.

Research Findings

Recent research has focused on optimizing the use of this compound in integrated pest management (IPM) systems. Findings include:

- Synergistic Effects : Combining this herbicide with biological control agents can enhance weed management efficacy.

- Resistance Management : Rotational use with other herbicides is suggested to mitigate resistance development in weed populations.

Q & A

Q. What are the recommended spectroscopic methods for characterizing N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine, and how should data be interpreted?

Methodological Answer:

-

Nuclear Magnetic Resonance (NMR):

- H NMR : Focus on chemical shifts (δ) for aromatic protons (6.8–7.6 ppm for dichlorophenyl groups) and methylsulfonyl protons (~3.3 ppm for –SOCH). Coupling constants () can confirm substituent positions.

- C NMR : Identify carbonyl carbons (170–175 ppm for glycine), sulfonyl-attached carbons (~55 ppm for –SOCH), and aromatic carbons (110–140 ppm).

- Reference : Similar glycine derivatives with dichlorophenyl groups show distinct splitting patterns due to electron-withdrawing effects .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight ([M+H] expected for CHClNOS: ~336.95 g/mol). Fragmentation patterns reveal cleavage at the sulfonyl or glycine moiety.

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal Growth : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain high-quality crystals.

- Data Collection/Refinement : Employ SHELX software (e.g., SHELXL) for structure solution. Key parameters:

Q. What synthetic routes are feasible for this compound?

Methodological Answer:

- Step 1 : React 3,4-dichloroaniline with methylsulfonyl chloride in basic conditions (e.g., NaHCO) to form N-(3,4-dichlorophenyl)methanesulfonamide.

- Step 2 : Glycine coupling via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous DMF.

- Yield Optimization : Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane). Typical yields for analogous glycine derivatives range 38–84% .

Advanced Research Questions

Q. How do electronic effects of the dichlorophenyl group influence this compound’s reactivity in biological systems?

Methodological Answer:

- Computational Modeling :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density. The 3,4-dichloro substitution creates a strong electron-deficient aromatic ring, enhancing electrophilic interactions.

- Compare with analogues (e.g., 4-chlorophenyl derivatives) to isolate electronic contributions .

- Experimental Validation :

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis Framework :

- Data Normalization : Adjust for variations in assay conditions (e.g., pH, solvent polarity).

- Dose-Response Curves : Re-analyze raw data using nonlinear regression (e.g., GraphPad Prism).

- Structural Confounders : Check for impurities (e.g., unreacted aniline) via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How can in silico methods predict this compound’s pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.